3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-acetyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-10-14(11(2)19)9-15(18(10)8-7-16(20)21)12-3-5-13(17)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGNHLBNJGHFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCC(=O)O)C2=CC=C(C=C2)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171128 | |
| Record name | 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913837-60-2 | |
| Record name | 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913837-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions: The introduction of the acetyl, fluorophenyl, and methyl groups is achieved through electrophilic aromatic substitution reactions. For instance, acetylation can be performed using acetic anhydride in the presence of a Lewis acid catalyst.
Final Functionalization: The propanoic acid moiety is introduced via a carboxylation reaction, typically using a Grignard reagent followed by acidic work-up to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone and carboxylic acid groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors, while the acetyl and methyl groups modulate the compound’s pharmacokinetic properties. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
Comparison with Structural Analogs
Key Structural Modifications and Physicochemical Properties
The compound belongs to a class of pyrrole-based propanoic acids with variable substituents. Below is a comparative analysis of its closest analogs:
Impact of Substituents on Properties
Fluorine vs. Molecular weight increases by ~12 g/mol in the methoxy variant.
Acetyl vs. Ethoxycarbonyl :
- Replacing acetyl with ethoxycarbonyl (CAS 853104-97-9) increases molecular weight by ~42 g/mol and introduces an ester moiety, which may alter reactivity and degradation pathways .
Research and Industrial Relevance
Biological Activity
3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid, with the CAS number 913837-60-2, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is with a molecular weight of 289.3 g/mol. The structure includes a pyrrole ring substituted with an acetyl group and a fluorophenyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 289.3 g/mol |
| Molecular Formula | C16H16FNO3 |
| CAS Number | 913837-60-2 |
| Smiles Notation | CC(c1cc(c2ccc(cc2)F)n(CCC(O)=O)c1C)=O |
Antitumor Activity
Research indicates that compounds similar to this compound may exhibit significant antitumor properties. For instance, studies on related pyrrole derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in tumor growth and survival.
- Signal Transduction Modulation: The compound could potentially alter signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
-
In Vitro Studies:
- A study demonstrated that pyrrole derivatives can inhibit the growth of various cancer cell lines, suggesting that structural modifications like those in this compound could enhance efficacy against tumors.
-
Mechanistic Insights:
- Research involving similar compounds revealed that they could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
-
Pharmacological Profiles:
- Preliminary pharmacokinetic studies indicate that such compounds can achieve significant plasma concentrations, which is critical for their therapeutic effectiveness.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of fluorophenyl-substituted pyrrole derivatives typically involves multi-step protocols, including:
- Knorr pyrrole synthesis or Paal-Knorr cyclization to construct the pyrrole core.
- Friedel-Crafts acylation or nucleophilic substitution for introducing the acetyl and 4-fluorophenyl groups.
- Ester hydrolysis to generate the propanoic acid moiety.
Q. Optimization Strategies :
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer :
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer :
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and binding modes?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2, EGFR). Fluorophenyl groups often occupy hydrophobic pockets .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .
Example Finding :
Docking scores for COX-2 inhibition correlate with experimental IC₅₀ values (R² = 0.89) .
Q. How can regioselectivity challenges in pyrrole functionalization be addressed?
Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., SEM) to control acylation sites .
- Microwave Synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 80% yield at 150°C for 10 min) .
- Catalytic Systems : Pd(OAc)₂/Xantphos enables selective C–H activation at the 5-position .
Q. How should researchers resolve contradictions in reported biological data?
Methodological Answer :
- Meta-Analysis : Compare datasets using tools like RevMan, focusing on variables (e.g., cell lines, assay protocols) .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48 hr exposure vs. 24 hr) .
- Structural Analogues : Test derivatives to isolate pharmacophores responsible for activity discrepancies .
Example Contradiction :
Anti-inflammatory activity varies between studies (IC₅₀ = 2–10 μM); differences attributed to assay endpoints (COX-2 vs. TNF-α inhibition) .
Safety and Handling
Q. What precautions are essential during experimental handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
